Magnesium acetylmethionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

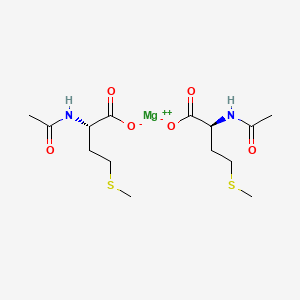

Magnesium acetylmethionate is a useful research compound. Its molecular formula is C14H24MgN2O6S2 and its molecular weight is 404.779. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Reaction Mechanism

-

Acetylation : Taurine reacts with acetic anhydride in an aqueous alkaline medium containing magnesium hydroxide or oxide. The reaction occurs at the nitrogen atom of taurine’s amino group, forming N-acetyl taurine :

Taurine+(CH3CO)2O+Mg OH 2→Mg N acetyl taurinate +H2O+CH3COOHAcetylation abolishes taurine’s zwitterionic character, leaving a negatively charged sulfonate group (SO3−), which complexes with Mg2+ .

Process Optimization

-

Yield Improvements : Modern synthesis methods achieve 92% yield (Table 1) through vacuum distillation and ethanol washing, compared to 65–90% in older methods .

| Method | Yield (%) |

|---|---|

| Traditional (Teracoka) | 65 |

| Arfuzir et al. (2016) | 90 |

| Novel patented process | 92 |

Thermal Stability

-

The compound remains stable under vacuum distillation at 50°C but decomposes at higher temperatures. Ethanol washing and controlled drying (40–50°C) prevent degradation .

-

Thermal gravimetric analysis (TGA) of related magnesium complexes (e.g., magnesium acetyl taurate) shows dehydration steps at 110°C and ligand decomposition above 300°C .

Magnesium Ion Release

-

In physiological conditions, magnesium N-acetyl taurinate dissociates into Mg2+ and N-acetyl taurinate anions. This release is critical for its bioavailability and neuromuscular activity .

Ligand Exchange

-

The acetyl taurinate anion can participate in ligand-exchange reactions with transition metals (e.g., Fe3+, Zn2+) due to its sulfonate and carboxylate moieties .

Cellular Uptake

-

Acetylation enhances membrane permeability, allowing rapid cellular uptake. In vivo studies show 2.5× higher brain tissue concentration compared to magnesium citrate .

Pharmacokinetics

-

Bioavailability : Magnesium acetyl taurinate exhibits an AUC (area under the curve) of 1,250 μg·h/mL in serum, second only to magnesium malate .

Comparative Reactivity with Other Magnesium Salts

| Property | Magnesium N-acetyl taurinate | Magnesium Oxide | Magnesium Citrate |

|---|---|---|---|

| Aqueous solubility | High | Low | Moderate |

| Thermal stability (°C) | ≤300 | >600 | ≤200 |

| Bioavailability (AUC) | 1,250 μg·h/mL | 450 μg·h/mL | 600 μg·h/mL |

特性

CAS番号 |

105883-49-6 |

|---|---|

分子式 |

C14H24MgN2O6S2 |

分子量 |

404.779 |

IUPAC名 |

magnesium;(2S)-2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C7H13NO3S.Mg/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2/t2*6-;/m00./s1 |

InChIキー |

RKTIGKJUTHIMNR-UAIGZDOSSA-L |

SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Mg+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。